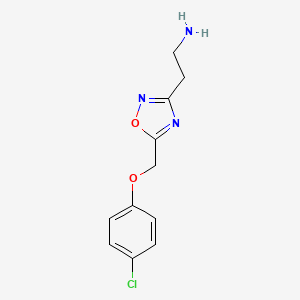
2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorophenoxy group, an oxadiazole ring, and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the reaction of 4-chlorophenol with chloroacetonitrile to form 4-chlorophenoxyacetonitrile. This intermediate is then reacted with hydrazine hydrate to yield 4-chlorophenoxyacetohydrazide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the chlorophenoxy group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but lacks the oxadiazole ring.
4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Contains a similar chlorophenyl group but has a different core structure.
Uniqueness
2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H12ClN3O2
- Molecular Weight : 239.68 g/mol
The biological activity of oxadiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the 4-chlorophenoxy group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against various pathogens.
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, including vancomycin-resistant strains. This suggests a potential role in treating resistant infections .
Cytotoxicity
The cytotoxic profile of this compound has been evaluated in various cancer cell lines:
- Cytotoxic Effects : Preliminary results indicate low cytotoxicity to primary porcine monocyte-derived macrophages, suggesting selective toxicity towards cancer cells while sparing normal cells .
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives revealed that those containing the 4-chlorophenoxy group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The compound was particularly effective against resistant strains of E. faecalis and showed comparable efficacy to clinically used antibiotics .
Study 2: Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) indicated that modifications on the oxadiazole ring significantly influence biological activity. Compounds with electron-withdrawing groups like chlorine showed increased potency against bacterial strains and cancer cells .
Data Summary
| Biological Activity | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Antibacterial | Effective against S. aureus and E. faecalis | Gram-positive bacteria |
| Cytotoxicity | Low cytotoxicity to macrophages | Cancer cell lines |
| Structure–Activity Relationship | Enhanced activity with chlorinated derivatives | Various bacterial strains |
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11/h1-4H,5-7,13H2 |
InChI Key |
KVKAVHHZGHXOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NO2)CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















